4-(3,5-Dimethoxyphenyl)picolinic acid
Description
4-(3,5-Dimethoxyphenyl)picolinic acid is a picolinic acid derivative featuring a 3,5-dimethoxyphenyl substituent at the 4-position of the picolinic acid core.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(8-11)19-2)9-3-4-15-13(7-9)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFDWAJWZOOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224541 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-87-7 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258614-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes:
Condensation Reaction: Reacting 3,5-dimethoxybenzaldehyde with picolinic acid in the presence of a base such as sodium hydroxide in ethanol to form the corresponding chalcone.
Industrial Production Methods
Industrial production methods for 4-(3,5-Dimethoxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent.
Materials Science:
Biological Studies: Investigated for its role in zinc transport and its effects on zinc finger proteins.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, inhibiting processes like viral replication and cellular homeostasis . Additionally, it can disrupt viral membrane integrity, preventing viral entry into host cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3,5-Dimethoxyphenyl)picolinic acid with its closest analogs based on structural similarity scores and substituent variations.
Structural and Functional Group Variations
Table 1: Key Structural Features and Similarity Scores
| Compound Name | CAS Number | Substituents (Phenyl Ring) | Picolinic Acid Modification | Similarity Score |
|---|---|---|---|---|
| 4-(3,5-Dimethoxyphenyl)picolinic acid | N/A | 3,5-dimethoxy | None | Reference |
| 4-Methoxy-3-methylpicolinic acid | 22280-00-8 | N/A | 4-methoxy, 3-methyl | 0.92 |
| 4-Hydroxy-5-methylpicolinic acid | 138569-60-5 | N/A | 4-hydroxy, 5-methyl | 0.92 |
| 5-(2,5-Dimethoxyphenyl)picolinic acid | 123811-74-5 | 2,5-dimethoxy | None | 0.89 |
| 5-(4-Cyanophenyl)picolinic acid | 53234-55-2 | 4-cyano | None | 1.00* |
| 4-Methoxypicolinic acid hydrochloride | N/A | N/A | 4-methoxy (HCl salt) | 0.88 |
*Note: A similarity score of 1.00 for 5-(4-Cyanophenyl)picolinic acid (CAS 53234-55-2) likely reflects a data entry error or identical structural alignment in computational models .
Key Differences and Implications
Substituent Position and Electronic Effects 3,5-Dimethoxy vs. 2,5-Dimethoxy (CAS 123811-74-5): The meta (3,5) substitution in the target compound may confer greater steric symmetry compared to the ortho/meta (2,5) substitution in the analog. This could enhance binding to symmetric active sites (e.g., dimeric proteins) . Cyanophenyl vs.
Functional Group Modifications on the Picolinic Acid Core
- Hydroxy vs. Methoxy (CAS 138569-60-5): The hydroxyl group in 4-Hydroxy-5-methylpicolinic acid increases hydrogen-bonding capacity, which may improve aqueous solubility but reduce metabolic stability compared to methoxy derivatives .
- Hydrochloride Salt (CAS N/A): The hydrochloride salt of 4-Methoxypicolinic acid enhances water solubility, making it more suitable for formulation in pharmacological studies .
Pharmacological Potential
- Kinase Inhibition: Methoxy-substituted picolinic acids are explored as kinase inhibitors due to their ability to chelate metal ions in active sites .
- Antibiotic Synergy: Analogs like 5-(3,5-Dimethylphenyl)picolinic acid (CAS 648898-17-3) are investigated for enhancing antibiotic efficacy via efflux pump inhibition .
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